1,4,4-Tribromobut-3-en-2-ol
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Overview
Description
1,4,4-Tribromobut-3-en-2-ol is an organic compound with the molecular formula C4H5Br3O It is characterized by the presence of three bromine atoms and a hydroxyl group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-tribromobut-3-en-2-ol typically involves the bromination of but-3-en-2-ol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. The process involves the use of bromine (Br2) as the brominating agent, and the reaction is usually conducted in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,4,4-Tribromobut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atoms can be reduced to form the corresponding butene derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Formation of 1,4,4-tribromobut-3-en-2-one.
Reduction: Formation of 1,4,4-tribromobut-3-ene.
Substitution: Formation of various substituted butene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,4-Tribromobut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,4-tribromobut-3-en-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with other molecules, while the bromine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobut-2-ene: Lacks one bromine atom compared to 1,4,4-tribromobut-3-en-2-ol.
1,4,4-Trichlorobut-3-en-2-ol: Contains chlorine atoms instead of bromine.
1,4,4-Tribromobut-2-en-1-ol: The position of the hydroxyl group is different.
Uniqueness
This compound is unique due to the specific arrangement of its bromine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
62872-32-6 |
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Molecular Formula |
C4H5Br3O |
Molecular Weight |
308.79 g/mol |
IUPAC Name |
1,4,4-tribromobut-3-en-2-ol |
InChI |
InChI=1S/C4H5Br3O/c5-2-3(8)1-4(6)7/h1,3,8H,2H2 |
InChI Key |
KIZXVQUUWCZPBE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C=C(Br)Br)O)Br |
Origin of Product |
United States |
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